molecular formula C16H15F2N3O5 B13448059 Gemcitabine 3'-Benzoate

Gemcitabine 3'-Benzoate

Cat. No.: B13448059
M. Wt: 367.30 g/mol
InChI Key: QZHKHSILGSHQRT-MPKXVKKWSA-N
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Description

Gemcitabine 3’-Benzoate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and bladder cancers . The benzoate derivative is synthesized to enhance certain properties of the parent compound, such as its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gemcitabine 3’-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of gemcitabine. One common method includes the use of benzoic anhydride in the presence of a base like pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of Gemcitabine 3’-Benzoate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Gemcitabine 3’-Benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gemcitabine and benzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Mild oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Hydrolysis: Gemcitabine and benzoic acid.

    Substitution: Various gemcitabine derivatives depending on the nucleophile used.

Scientific Research Applications

Gemcitabine 3’-Benzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Cytarabine: Another nucleoside analog used in chemotherapy.

    Fluorouracil: A pyrimidine analog that inhibits thymidylate synthase.

    Capecitabine: An oral prodrug of fluorouracil.

Uniqueness

Gemcitabine 3’-Benzoate is unique due to its enhanced stability and bioavailability compared to gemcitabine. This makes it a promising candidate for developing more effective cancer treatments .

Properties

Molecular Formula

C16H15F2N3O5

Molecular Weight

367.30 g/mol

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] benzoate

InChI

InChI=1S/C16H15F2N3O5/c17-16(18)12(26-13(23)9-4-2-1-3-5-9)10(8-22)25-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1

InChI Key

QZHKHSILGSHQRT-MPKXVKKWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H](C2(F)F)N3C=CC(=NC3=O)N)CO

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C2(F)F)N3C=CC(=NC3=O)N)CO

Origin of Product

United States

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